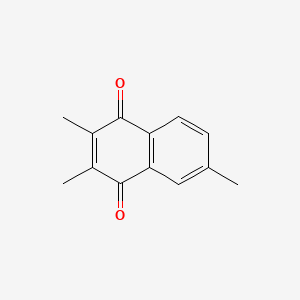

1,4-Naphthalenedione, 2,3,6-trimethyl-

Description

Historical Trajectory and Contemporary Significance of Quinone Structures in Chemical Science

The history of quinones is intrinsically linked to the study of natural pigments and dyes. The term "quinone" itself is derived from quinic acid, a compound isolated from cinchona bark, the historical source of the antimalarial drug quinine. wikipedia.orgnih.gov The formal class of quinones encompasses cyclic organic compounds containing two carbonyl groups in a six-membered unsaturated ring. britannica.com Early investigations into these brightly colored compounds, such as the synthesis of alizarin (B75676) from coal tar, marked significant milestones in the development of synthetic organic chemistry. wikipedia.org

In the contemporary scientific landscape, the significance of quinone structures has expanded far beyond their role as colorants. They are recognized as crucial components in various biological processes, acting as electron carriers in respiratory and photosynthetic electron transport chains. taylorandfrancis.com This redox activity is a cornerstone of their chemical reactivity and biological function. Furthermore, the quinone motif is a privileged scaffold in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide array of pharmacological activities. nih.govnih.gov The continuous exploration of quinone derivatives underscores their enduring importance in both fundamental and applied chemical science. nih.govnih.gov

Foundational Aspects of Naphthoquinone Chemistry and Biosynthesis Pathways

Naphthoquinones are a subclass of quinones built upon a naphthalene (B1677914) framework. wikipedia.org The parent compound, 1,4-naphthoquinone (B94277), is a volatile yellow solid with a sharp odor. wikipedia.org The chemistry of naphthoquinones is dominated by their redox properties; they are readily reduced to the corresponding dihydroxynaphthalenes (hydroquinones). britannica.com This reversible reduction is central to their biological roles and their application in various chemical syntheses. britannica.com

The biosynthesis of naphthoquinones in nature follows several distinct pathways, highlighting a remarkable instance of convergent evolution in plant specialized metabolism. nih.gov Plants are known to synthesize 1,4-naphthoquinones through at least four different biochemical routes, starting from various metabolic precursors. nih.gov In fungi, naphthoquinones and their derivatives are also significant secondary metabolites, often produced through polyketide pathways. nih.gov These pathways involve the sequential condensation of acetate (B1210297) units to form a polyketide chain, which is then cyclized and modified to yield the final naphthoquinone structure. nih.gov The study of these biosynthetic routes is an active area of research, with implications for understanding fungal ecology and for the biotechnological production of valuable compounds.

Contextualization of 1,4-Naphthalenedione, 2,3,6-trimethyl- as a Key Substituted Naphthoquinone

1,4-Naphthalenedione, 2,3,6-trimethyl- is a specific derivative of the 1,4-naphthoquinone core, distinguished by the presence of three methyl groups attached to its naphthalene ring system. These substitutions significantly influence the molecule's chemical and physical properties, including its solubility, reactivity, and biological interactions.

Below is a data table summarizing some of the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₂ | biosynth.commolbase.com |

| Molecular Weight | 200.23 g/mol | biosynth.commolbase.com |

| CAS Number | 20490-42-0 | biosynth.com |

| Melting Point | 97 °C | biosynth.com |

The presence of the methyl groups can affect the redox potential of the quinone system and introduce steric hindrance, which can modulate its interaction with biological targets.

Overview of Research Paradigms and Academic Trajectories for 1,4-Naphthalenedione, 2,3,6-trimethyl-

Research involving 1,4-Naphthalenedione, 2,3,6-trimethyl- has often been situated within broader investigations into the biological activities of substituted naphthoquinones. One notable area of study has been its potential as a monoamine oxidase (MAO) inhibitor. jst.go.jp Research has shown that 2,3,6-trimethyl-1,4-naphthoquinone, found in extracts of cured tobacco leaves, exhibits non-selective inhibition of MAO. jst.go.jp More specifically, it has been identified as an inhibitor of both MAO-A and MAO-B. biosynth.com

Furthermore, this compound has been investigated for its neuroprotective properties. biosynth.com Studies have indicated that it may have neurotrophic effects in cultured cells and has shown protective effects in animal models of Parkinson's disease. biosynth.com These research trajectories highlight the interest in understanding how the specific substitution pattern of 1,4-Naphthalenedione, 2,3,6-trimethyl- contributes to its biological activity, paving the way for potential therapeutic applications. The synthesis and evaluation of various naphthoquinone derivatives, including those with different substitution patterns, remains an active field of research aimed at developing new therapeutic agents. nih.govnih.govdntb.gov.ua

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trimethylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-7-4-5-10-11(6-7)13(15)9(3)8(2)12(10)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWOWQZGAGVVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174466 | |

| Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20490-42-0 | |

| Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020490420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 2,3,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethyl-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRIMETHYL-1,4-NAPHTHALENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F9265K5XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Derivatization of 1,4 Naphthalenedione, 2,3,6 Trimethyl

Regioselective Synthesis of the 2,3,6-trimethyl-1,4-naphthoquinone Core

Achieving the regioselective construction of the 2,3,6-trimethyl-1,4-naphthoquinone core is a fundamental challenge that requires careful selection of precursors and reaction pathways to ensure the correct placement of the methyl groups on the naphthoquinone framework.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of cyclic systems, including the bicyclic core of naphthoquinones. youtube.com This methodology typically involves the reaction of a suitably substituted 1,3-diene with a benzoquinone derivative to construct the hydroaromatic ring, which is subsequently aromatized.

For the synthesis of the 2,3,6-trimethyl-1,4-naphthoquinone, a plausible Diels-Alder strategy would involve the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with p-toluquinone. The subsequent dehydrogenation or oxidation of the resulting adduct would yield the target naphthoquinone. The regiochemistry of the cycloaddition is critical and is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

A key advantage of the Diels-Alder approach is its stereospecificity and high convergence. However, the reaction can be slow, sometimes requiring harsh conditions or prolonged reaction times. google.com To overcome these limitations, Lewis acid catalysis is often employed to accelerate the reaction rate. academie-sciences.fr Furthermore, performing the reaction in aqueous systems has been shown to enhance both the kinetics and yields in certain cases. academie-sciences.fr Aromatization of the initial cycloadduct is a crucial final step, often achieved through a retro-Diels-Alder reaction in the presence of a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or an oxidizing agent like manganese dioxide. google.com

Oxidative cyclization and dehydrogenation represent another important class of reactions for assembling the naphthoquinone core. These pathways often begin with precursors that are subsequently cyclized and oxidized to form the final aromatic quinone system. A common strategy involves the acid-catalyzed cyclization of a suitably substituted benzoylpropionic or benzoylcrotonic acid, followed by dehydrogenation.

For 1,4-Naphthalenedione, 2,3,6-trimethyl-, a potential route could start from the Friedel-Crafts acylation of a toluene (B28343) derivative with a substituted succinic anhydride. The resulting keto-acid can then undergo reduction and subsequent intramolecular cyclization. The final aromatization step is achieved through dehydrogenation, yielding the naphthoquinone ring system.

A more direct method involves the oxidative coupling of simpler precursors. For instance, transition-metal-free methods using mediators like t-BuOK have been developed for the amination of 1,4-naphthoquinone (B94277), demonstrating the feasibility of oxidative C-N bond formation under mild conditions. nih.gov Similar principles of oxidative C-C bond formation can be envisioned for building the carbon skeleton. A highly selective oxidative [3+2] cycloaddition has also been described for creating related spiroketal structures, highlighting the power of oxidative methods in complex molecule synthesis. nih.gov

Modern synthetic chemistry has seen the advent of novel catalyst systems that offer improved efficiency, selectivity, and milder reaction conditions for naphthoquinone synthesis. These catalysts can be broadly categorized into metal-based and non-metal-based systems.

Metal-Based Catalysts:

Indium(III) Chloride (InCl₃): This Lewis acid has been effectively used as a catalyst in multi-component reactions to synthesize novel naphthoquinone derivatives, promoting the formation of complex structures in a one-pot procedure. nih.gov

Copper(II) Chloride (CuCl₂): As an inexpensive and abundant Lewis acid, CuCl₂ has proven effective in catalyzing self-condensation reactions of ketones to form triarylbenzenes, a reaction type that shares mechanistic features with cyclization pathways toward quinones. sapub.org

Zirconium-Based Metal-Organic Frameworks (MOFs): A novel catalyst based on a zirconium MOF modified with pyridine (B92270) carboxaldehyde and embedded with cerium has been developed for the synthesis of polyhydroquinoline derivatives. nih.gov Such heterogeneous catalysts are attractive due to their high surface area, tunable active sites, and potential for recyclability, offering a green alternative to traditional homogeneous catalysts. nih.gov

Non-Metal and Acid Catalysts:

Mo-V-Phosphoric Heteropoly Acids: These have been successfully applied as homogeneous catalysts for the oxidation of 2,3,6-trimethylphenol (B1330405) to 2,3,5-trimethyl-1,4-benzoquinone, a key intermediate in Vitamin E synthesis. davidpublisher.com This highlights their potential for selective oxidation reactions in related systems.

Brønstedt Acids: Strong Brønstedt acids like sulfuric acid and p-toluenesulfonic acid are used to catalyze condensation and rearrangement reactions, for example, in the synthesis of substituted 1,3-dioxanes from α-methylstyrene. google.com

Acidified Clays: Montmorillonite clay activated with a superacid like trifluoromethane (B1200692) sulfonic acid can promote the condensation of acetophenones to produce complex molecules, demonstrating the utility of solid acid catalysts. researchgate.netredalyc.org

Table 1: Overview of Novel Catalyst Systems in Quinone-Related Synthesis

| Catalyst Type | Example(s) | Application | Reference(s) |

|---|---|---|---|

| Lewis Acid | Indium(III) Chloride (InCl₃) | Synthesis of bis-naphthoquinone analogues | nih.gov |

| Lewis Acid | Copper(II) Chloride (CuCl₂) | Self-condensation of acetophenones | sapub.org |

| Heteropoly Acid | Mo-V-Phosphoric Heteropoly Acid | Oxidation of trimethylphenol to trimethylbenzoquinone | davidpublisher.com |

| Heterogeneous | Zirconium MOF (UiO-66-Pyca-Ce(III)) | Synthesis of polyhydroquinoline derivatives | nih.gov |

| Solid Acid | Trifluoromethane Sulfonic Acid Clay | Condensation of acetophenones | researchgate.netredalyc.org |

| Brønstedt Acid | Sulfuric Acid (H₂SO₄) | Synthesis of trimethyl-phenyl-dioxanes | google.com |

Functionalization and Structural Modification of 1,4-Naphthalenedione, 2,3,6-trimethyl-

Once the 2,3,6-trimethyl-1,4-naphthoquinone core is synthesized, further structural diversity can be introduced through functionalization reactions. The electron-deficient quinone ring is susceptible to various transformations, including substitution and cross-coupling reactions.

The reactivity of the naphthoquinone system is dictated by its electronic properties. The quinone moiety is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates the quinonoid ring for nucleophilic attack.

Electrophilic Aromatic Substitution: These reactions, such as nitration or halogenation, would occur on the benzene (B151609) ring of the naphthoquinone. libretexts.org The existing methyl group at the C-6 position is an ortho-, para-directing activator. However, the deactivating effect of the quinone moiety means that harsh reaction conditions are typically required.

Nucleophilic Aromatic Substitution: This is a more common and synthetically useful strategy for modifying naphthoquinones. byjus.commasterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, often facilitated by a good leaving group (like a halogen) on the quinone ring. libretexts.org For instance, 2,3-dichloro-1,4-naphthoquinone is a versatile starting material for introducing a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate N-, S-, and O-substituted derivatives. researchgate.netnih.gov The introduction of nucleophiles can be highly regioselective, with the first substitution occurring at one of the chlorinated positions, followed by a potential second substitution. nih.gov This strategy allows for the synthesis of diverse libraries of compounds from a common intermediate. researchgate.net

Table 2: Examples of Nucleophilic Substitution on Naphthoquinone Scaffolds

| Starting Material | Nucleophile | Product Type | Reference(s) |

|---|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | Amines (e.g., p-aminophenol) | 2-Amino-3-chloro-1,4-naphthoquinones | nih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Thiols | 2,3-Di(thio)substituted-1,4-naphthoquinones | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Indole | N- and N,S-substituted indolylquinones | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | Amines / Aldehydes | 2-Arylaminonaphthoquinone derivatives | nih.gov |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.com The Suzuki and Heck reactions are particularly prominent and can be applied to halogenated naphthoquinone precursors to introduce aryl, vinyl, or alkyl groups.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron species (typically a boronic acid) with an organohalide or triflate. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl compounds and substituted styrenes. wikipedia.org For functionalizing a naphthoquinone core, a halo-substituted derivative (e.g., a bromo- or iodo-naphthoquinone) can be coupled with various boronic acids under palladium catalysis. researchgate.net These reactions are known for their high functional group tolerance and can often be performed under relatively mild, even aqueous, conditions. libretexts.orgresearchgate.netmdpi.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This provides a direct method for the vinylation of a halo-naphthoquinone. The reaction typically exhibits excellent trans selectivity. organic-chemistry.org Recent advancements have led to highly active, phosphine-free catalyst systems that expand the scope and practicality of this transformation. organic-chemistry.orgchemrxiv.org

Table 3: Key Features of Cross-Coupling Reactions for Naphthoquinone Modification

| Reaction | Coupling Partners | Bond Formed | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Organohalide + Organoboron | C(sp²)-C(sp²) / C(sp²)-C(sp³) | High functional group tolerance, mild conditions, commercially available reagents | wikipedia.orgresearchgate.netmdpi.com |

| Heck Reaction | Unsaturated Halide + Alkene | C(sp²)-C(sp²) | Direct alkenylation, high stereoselectivity (trans) | masterorganicchemistry.comorganic-chemistry.orgwikipedia.org |

Design Principles for Naphthoquinone Prodrugs and Reactive Probes

The strategic derivatization of the 1,4-naphthalenedione, 2,3,6-trimethyl- scaffold into prodrugs and reactive probes is a promising approach in medicinal chemistry and chemical biology. This strategy leverages the inherent redox properties and electrophilicity of the naphthoquinone core to design molecules with targeted activity or detection capabilities. The design principles for these derivatives are primarily centered around bioreductive activation, targeted delivery, and the generation of a detectable signal.

The core concept behind designing prodrugs of 1,4-naphthalenedione, 2,3,6-trimethyl- is to mask its cytotoxic activity until it reaches a specific target site, such as a tumor environment. This is often achieved by introducing a promoiety that is cleaved under specific physiological conditions, thereby releasing the active drug. nih.gov A key strategy in this regard is the development of bioreductive prodrugs, which are activated in the hypoxic (low oxygen) environments characteristic of many solid tumors. nih.gov

Reactive probes, on the other hand, are designed to interact with specific biological targets and generate a detectable signal, such as fluorescence. The 1,4-naphthalenedione, 2,3,6-trimethyl- scaffold can be functionalized with fluorophores or other reporter groups. The design of these probes often relies on the quenching of the reporter's signal in the native state. Upon reaction with the target analyte, a conformational change or a chemical reaction can lead to the restoration of the signal, allowing for detection and quantification. For instance, the inherent fluorescence of some naphthoquinone derivatives can be modulated by their interaction with biomolecules. nih.gov

The electrophilic nature of the naphthoquinone ring at the C2 and C3 positions allows for the introduction of various substituents that can act as targeting moieties or as part of a reactive probe system. researchgate.net For example, linking the naphthoquinone scaffold to molecules that are preferentially taken up by cancer cells, such as glucose or specific peptides, can enhance targeted delivery. google.com The synthesis of such derivatives often involves nucleophilic substitution reactions at the C2 or C3 positions of a suitable precursor, such as a halo-substituted naphthoquinone. researchgate.netmdpi.com

The table below summarizes key design considerations for developing prodrugs and reactive probes based on the 1,4-naphthalenedione, 2,3,6-trimethyl- scaffold, extrapolated from research on related naphthoquinones.

| Design Aspect | Principle | Key Considerations | Relevant Research on Related Compounds |

| Prodrug Activation | Bioreductive activation in hypoxic environments. | Choice of reductase enzyme for activation (e.g., DT-diaphorase). Stability of the prodrug under normal physiological conditions. | Development of 2- and 6-methyl-1,4-naphthoquinone (B15433) derivatives as bioreductive alkylating agents. google.com |

| Leaving Group | The nature of the leaving group dictates the rate of activation and the reactivity of the generated species. | Good leaving groups (e.g., mesylates, tosylates) lead to more potent agents. | Studies on 2,3-dimethyl-1,4-naphthoquinone (B1194737) derivatives showed that the leaving group significantly influenced antineoplastic activity. epo.org |

| Targeted Delivery | Conjugation to a targeting moiety to enhance accumulation at the desired site. | The targeting moiety should have high affinity for the target cells. The linker between the naphthoquinone and the targeting moiety must be stable in circulation but cleavable at the target site. | General principles of targeted drug delivery are applicable. nih.gov |

| Reactive Probes | Generation of a detectable signal upon interaction with a biological target. | The probe should be non-toxic and specific for its target. The signal-to-noise ratio should be high. | Fluorescent 1,4-naphthoquinones have been developed for imaging amyloid plaques. nih.gov |

| Synthetic Feasibility | The synthetic route for derivatization should be efficient and allow for the introduction of diverse functional groups. | Nucleophilic substitution and cross-coupling reactions are common strategies. | Various synthetic methods for 1,4-naphthoquinone derivatives have been reported. researchgate.netnih.govresearchgate.net |

It is important to note that while these principles provide a strong foundation, specific research on the derivatization of 1,4-Naphthalenedione, 2,3,6-trimethyl- for prodrug and reactive probe applications is limited. Further studies are needed to explore the full potential of this specific chemical entity.

Chemical Reactivity, Mechanistic Pathways, and Redox Properties of 1,4 Naphthalenedione, 2,3,6 Trimethyl

Single Electron Transfer (SET) and Two-Electron Reduction Mechanisms in Quinones

The redox properties of quinones are central to their chemical and biological functions. They can undergo reduction through mechanisms involving the transfer of one or two electrons. In aprotic media, such as dimethyl sulfoxide (B87167) (DMSO), naphthoquinones typically undergo a two-stage, single-electron reduction. nih.gov The first electron transfer results in the formation of a semiquinone radical anion, and the second electron transfer yields the hydroquinone (B1673460) dianion.

In contrast, within aqueous or physiological media, a one-stage, two-electron reduction process is often observed. nih.gov This pathway directly converts the quinone to the corresponding hydroquinone. The specific mechanism can be influenced by the solvent environment and the substitution pattern on the quinone ring.

The one-electron reduction of a quinone (Q) leads to the formation of a semiquinone radical anion (Q•⁻). nih.gov This intermediate is a key species in the redox cycling of quinones. The formation of the semiquinone radical from 1,4-naphthoquinone (B94277) derivatives can be initiated by chemical reducing agents or through electrochemical means. nih.gov

The characterization of these transient radical species is often accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov EPR spectra provide information about the electronic structure and environment of the unpaired electron in the semiquinone. The stability and reactivity of the semiquinone radical anion are dependent on the specific structure of the parent quinone and the surrounding medium. researchgate.net For instance, the semiquinone species generated from plumbagin (B1678898) (2-methyl-5-hydroxy-1,4-naphthoquinone) are stable in DMSO solution, whereas those from juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) are more reactive. researchgate.net

The redox potential of a quinone/hydroquinone couple is a fundamental thermodynamic property that quantifies the ease with which the quinone can be reduced. These potentials are critical in understanding the compound's ability to participate in electron transfer reactions and are often correlated with its biological activity. cdnsciencepub.com Cyclic voltammetry is a primary electrochemical technique used to determine the redox potentials of quinones. nih.govmdpi.com

The substitution pattern on the naphthoquinone ring significantly influences the redox potential. Electron-donating groups, such as methyl groups, generally lower the redox potential, making the quinone more difficult to reduce. Conversely, electron-withdrawing groups increase the redox potential. The redox potentials for 1,4-naphthoquinone derivatives are dependent on these structural features. nih.gov While specific redox potential data for 1,4-naphthalenedione, 2,3,6-trimethyl- were not found in the provided search results, the general principles of substituent effects apply.

Table 1: General Effects of Substituents on Naphthoquinone Redox Potentials

| Substituent Type | Effect on Redox Potential | Example Compound (General) |

| Electron-donating (e.g., -CH₃, -OCH₃) | Decreases (becomes more negative) | 2,3-Dimethoxy-1,4-naphthoquinone nih.gov |

| Electron-withdrawing (e.g., -Cl, -NO₂) | Increases (becomes more positive) | 2,3-Dichloro-1,4-naphthoquinone nih.gov |

Nucleophilic Addition Reactions to the Quinone Moiety

The electrophilic character of the α,β-unsaturated ketone system within the naphthoquinone ring makes it susceptible to attack by nucleophiles. nih.gov These reactions are a cornerstone of naphthoquinone chemistry, allowing for the synthesis of a wide array of derivatives.

One of the most common pathways for nucleophilic addition to naphthoquinones is the Michael-type addition, also known as 1,4-conjugate addition. nih.govwikipedia.org In this reaction, a nucleophile attacks the β-carbon of the enone system. For 1,4-naphthoquinones that have an unsubstituted position at the C2 or C3 position, nucleophilic attack readily occurs at these sites. nih.gov The initial addition product is a hydroquinone, which is typically oxidized back to the quinone level under the reaction conditions or during workup.

The ability of naphthoquinones to react with biological nucleophiles is a key aspect of their mechanism of action and toxicology. Important biological nucleophiles include the thiol group of cysteine residues in proteins and in glutathione, as well as the amino groups of lysine (B10760008) residues. nih.govcdnsciencepub.comnih.gov

The reaction with thiols often proceeds through a Michael-type addition to form stable carbon-sulfur bonds. nih.gov Similarly, amines can add to the quinone ring, forming carbon-nitrogen bonds. researchgate.net For example, 2-methyl-1,4-naphthoquinone, a compound structurally related to 2,3,6-trimethyl-1,4-naphthalenedione, has been shown to react with aniline (B41778) and n-butanethiol. cdnsciencepub.com The reactivity of the quinone is influenced by the substituents present; for instance, halogens at the C2 and C3 positions can be displaced by nucleophiles like amines and thiols. cdnsciencepub.comfigshare.com

Table 2: Examples of Nucleophilic Addition to Naphthoquinones

| Naphthoquinone Derivative | Nucleophile | Reaction Type |

| 1,4-Naphthoquinone | 4-Aminothiophenol | C-S bond formation via Michael Addition researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Piperidine | Nucleophilic substitution figshare.com |

| 2-Methyl-1,4-naphthoquinone | n-Butanethiol | Michael Addition cdnsciencepub.com |

| 1,4-Naphthoquinone | N-Acetyl-L-cysteine | Thia-Michael Addition nih.gov |

Pericyclic and Cycloaddition Reactions Involving the Naphthoquinone Framework

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgutdallas.edu Cycloaddition reactions, a major class of pericyclic reactions, involve the combination of two π-electron systems to form a cyclic molecule with two new sigma bonds. spcmc.ac.in The naphthoquinone framework can act as a dienophile or participate in other cycloaddition pathways, providing a powerful tool for the construction of complex polycyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where naphthoquinones can serve as the dienophile, reacting with a conjugated diene. nih.gov This reaction is synthetically valuable for creating fused ring systems. Another important reaction is the hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom. nih.gov Furthermore, [3+2] cycloaddition reactions involving 2-hydroxy-1,4-naphthoquinones and alkenes or alkynes have been reported to yield naphtho[2,3-b]furan-4,9-diones. nih.gov While the general naphthoquinone skeleton is known to undergo these transformations, specific studies detailing the pericyclic and cycloaddition reactivity of 1,4-naphthalenedione, 2,3,6-trimethyl- are not extensively documented in the surveyed literature. The reactivity in such reactions would be influenced by the electronic and steric effects of the three methyl substituents.

Photochemical Transformations and Photoinduced Reactivity of Naphthoquinones

Naphthoquinones, a class of compounds that includes 1,4-Naphthalenedione, 2,3,6-trimethyl-, exhibit a rich and varied photochemistry. mdpi.com Their ability to absorb light, typically in the UV and visible regions, elevates them to electronically excited states with profoundly altered reactivity compared to their ground state. youtube.com The photophysical and photochemical properties of 1,4-naphthoquinones are well-documented, with many of their fundamental photochemical reactions having been studied for decades. researchgate.net Upon excitation, these molecules can engage in a variety of transformations, including electron transfer, radical generation, photoreduction, and photocyclization reactions. researchgate.netwikipedia.org

The primary reactive species in many of these transformations is the triplet excited state of the naphthoquinone, formed via intersystem crossing from the initially formed singlet excited state. nih.govresearchgate.net The character of this triplet state, whether it is more nπ* or ππ* in nature, is highly dependent on substituents and the solvent environment, which in turn dictates its reactivity. acs.org For instance, triplet states with significant nπ* character are highly efficient at abstracting hydrogen atoms, while the triplet state's high reduction potential makes it a potent oxidizing agent, capable of initiating electron transfer. researchgate.netelsevierpure.com These photochemical pathways are central to the role of quinones in various chemical and biological processes. researchgate.net

Photoinduced Electron Transfer and Radical Generation

Photoinduced electron transfer (PET) is a key process in the photochemistry of naphthoquinones. wikipedia.org Upon photoexcitation, the naphthoquinone molecule is promoted to an excited state that is both a stronger oxidizing agent and a stronger reducing agent than its ground state. youtube.com This allows it to accept an electron from a suitable donor molecule, a process known as reductive PET. nih.gov

This electron transfer event generates a pair of radical ions: the naphthoquinone radical anion (also known as a semiquinone radical anion) and the donor radical cation. youtube.com The general mechanism can be described as: NQ + hν → ¹NQ → ³NQ** ³NQ + D → [NQ⁻• --- D⁺•]* ↓ NQ⁻• + D⁺•

Where NQ is the naphthoquinone, hν is a photon, ¹NQ* and ³NQ* are the singlet and triplet excited states, respectively, and D is the electron donor.

The formation of semiquinone radicals from the triplet state of various 1,4-naphthoquinone derivatives has been directly observed using techniques like nanosecond laser flash photolysis. nih.gov The efficiency of this process is high, with quenching rate constants (k_q) for the interaction of the quinone triplet state with electron donors like amines or phenols often approaching the diffusion-controlled limit (on the order of 10⁹ L mol⁻¹ s⁻¹). nih.gov In some cases, particularly with donors like phenols and indoles, the reaction proceeds via a proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner. nih.gov

Another significant pathway for radical generation is hydrogen abstraction by the excited triplet state of the naphthoquinone from a hydrogen-donating substrate (R-H). This is particularly prevalent for triplets with nπ* character. researchgate.net This reaction produces a semiquinone radical (NQH•) and a substrate-derived radical (R•).

³NQ + R-H → NQH• + R•*

These generated radicals, such as the semiquinone and alkyl or acyl radicals, can then engage in further reactions, including coupling to form new C-C or C-O bonds. rsc.org The photochemical generation of radicals from naphthoquinones is a foundational step in many synthetic applications, such as photoacylation. mdpi.commdpi.com

Table 1: Photochemical Data for Selected Naphthoquinones

| Compound | Triplet State (T₁) | Transient Species Observed (λ_max) | Quenching Process | Reference |

| 1,4-Naphthoquinone (NQ) | nπ* character | Triplet (365 nm), Radical Anion (380, 410 nm) | Nucleophilic water addition to T₁ | nih.govresearchgate.net |

| 2-Methoxy-1,4-naphthoquinone (MeONQ) | - | Triplet, Semiquinone Radical | H-atom/charge transfer | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (2-HONQ) | - | Triplet, Semiquinone Radical | H-atom/charge transfer | nih.gov |

| Furano- and Pyrano-1,4-naphthoquinones | Triplet State | Semiquinone Radical, Radical Pairs | Quenched by Tryptophan and Tyrosine derivatives (k_q ~10⁹ L mol⁻¹ s⁻¹) | nih.gov |

This table presents data for representative naphthoquinones to illustrate general photochemical properties. Data for 1,4-Naphthalenedione, 2,3,6-trimethyl- were not specifically available in the searched literature.

Photoreduction and Photocyclization Pathways

Direct photoreduction can also occur, often initiated by hydrogen abstraction from a suitable donor, such as an alcohol or an alkane, by the excited triplet quinone. researchgate.net The resulting semiquinone radicals can then dimerize or abstract another hydrogen atom to form the stable hydroquinone.

Photocyclization reactions represent another important facet of naphthoquinone photochemistry. A notable example is the [2+2] photocycloaddition reaction. researchgate.net In this pericyclic reaction, the excited state of the naphthoquinone reacts with an alkene to form a four-membered cyclobutane (B1203170) ring. These reactions are synthetically useful for constructing complex polycyclic structures.

A widely studied photochemical reaction is the photoacylation of 1,4-naphthoquinones with aldehydes. mdpi.commdpi.com This reaction, a type of photo-Friedel-Crafts acylation, proceeds via the abstraction of the aldehydic hydrogen by the excited naphthoquinone triplet state. This generates a semiquinone radical and an acyl radical. Subsequent radical coupling and tautomerization yield an acylated hydroquinone, which can be oxidized to the corresponding 2-acyl-1,4-naphthoquinone. mdpi.commdpi.com This method provides a direct and atom-efficient route to valuable acylated naphthoquinone derivatives. mdpi.com

Table 2: Examples of Photochemical Reactions of Naphthoquinones

| Reaction Type | Reactants | Key Intermediate(s) | Product(s) | Reference |

| Photoreduction | 1,4-Naphthoquinone, Photosensitizer, Electron Donor | Semiquinone Radical | 1,4-Naphthohydroquinone | nih.gov |

| Photoacylation | 1,4-Naphthoquinone, Aldehyde (R-CHO) | Semiquinone Radical, Acyl Radical (R-CO•) | Acylated 1,4-Naphthohydroquinone | mdpi.commdpi.com |

| [2+2] Photocycloaddition | 1,4-Naphthoquinone, Alkene | Excited State Complex | Cyclobutane Adduct | researchgate.net |

| Photo-hydroxylation | 1,4-Naphthoquinone, Water | Triplet State, Water Adduct | Hydroxy-1,4-naphthoquinones | researchgate.net |

Theoretical and Computational Investigations of 1,4 Naphthalenedione, 2,3,6 Trimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine the electronic structure and provide a basis for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For 1,4-naphthalenedione and its derivatives, FMO analysis helps to understand their behavior in various chemical reactions. The electrophilic nature of the quinone ring is a key feature, making it susceptible to nucleophilic attack. nih.gov This electrophilicity is directly related to the energy and localization of the LUMO. The presence of methyl groups, as in 2,3,6-trimethyl-1,4-naphthalenedione, can influence the energies of these frontier orbitals through inductive and hyperconjugative effects, thereby modulating the compound's reactivity.

Reactivity indices, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. These indices include electronegativity, chemical hardness, and the electrophilicity index. For quinone derivatives, these indices can be used to predict their susceptibility to addition reactions and their potential to participate in charge-transfer interactions.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular orbital; associated with electrophilicity. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability. researchgate.net |

| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness | A measure of resistance to deformation or change. |

| Electrophilicity Index | A measure of the ability of a species to accept electrons. |

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. ucf.edu Ionization potential (IP), conversely, is the energy required to remove an electron from a neutral atom or molecule. ucf.edu These properties are fundamental to understanding the redox behavior of a compound. Quantum chemical calculations can provide reliable predictions of EA and IP.

For 1,4-naphthalenedione, 2,3,6-trimethyl-, the electron affinity is expected to be positive, indicating that the molecule can readily accept an electron to form a stable radical anion. This is a characteristic feature of quinones and is central to their biological activity, including their ability to generate reactive oxygen species (ROS). mdpi.com The ionization potential, on the other hand, provides insight into the energy required to oxidize the molecule. The presence of electron-donating methyl groups would be expected to lower the ionization potential compared to the parent 1,4-naphthalenedione.

| Property | Definition | Relevance to 1,4-Naphthalenedione, 2,3,6-trimethyl- |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. ucf.edu | Predicts the ease of forming the semiquinone radical anion, a key step in its redox cycling. |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. ucf.edu | Indicates the susceptibility of the molecule to oxidation. |

Molecular Dynamics Simulations of 1,4-Naphthalenedione, 2,3,6-trimethyl- and Its Analogues

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD can reveal details about conformational changes, solvation effects, and binding interactions.

The solvent environment can significantly influence the reactivity and stability of a molecule. For quinones, solvation can affect the energies of the frontier orbitals and the stability of charged intermediates, such as the semiquinone radical anion. MD simulations, often in combination with quantum mechanical methods (QM/MM), can model these solvent effects explicitly.

Studies on similar quinone systems have shown that polar solvents can stabilize charged species, thereby facilitating electron transfer reactions. The specific arrangement of solvent molecules around the quinone, including the formation of hydrogen bonds, can be crucial in determining its reactivity. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, understanding its behavior in different solvent environments is important for predicting its chemical properties in various media, from organic solvents used in synthesis to the aqueous environment of biological systems.

A key aspect of the biological activity of many quinones is their interaction with macromolecules, such as enzymes and DNA. mdpi.combiosynth.com Theoretical modeling, particularly molecular docking and MD simulations, can provide detailed insights into these binding mechanisms. nih.gov These methods can predict the preferred binding site of the quinone on the macromolecule, the specific interactions that stabilize the complex (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity. nih.gov

For 1,4-Naphthalenedione, 2,3,6-trimethyl-, molecular modeling studies have suggested that it can bind to the active site of enzymes like monoamine oxidase. biosynth.com These models indicate that the 1,4-naphthoquinone (B94277) core can engage in hydrophobic interactions with amino acid residues within the binding pocket. nih.gov Such studies are invaluable for understanding the molecular basis of the compound's biological effects and for the rational design of new derivatives with improved or more specific activities.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. chemrxiv.org It is particularly well-suited for studying reaction mechanisms, allowing for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comrsc.org

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving 1,4-naphthalenedione, 2,3,6-trimethyl-, such as nucleophilic additions or cycloadditions, DFT can elucidate the step-by-step mechanism and predict the stereochemical outcome. mdpi.com

For example, in the context of Diels-Alder reactions, where naphthoquinones can act as dienophiles, DFT calculations can predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netnih.gov These calculations can also shed light on the electronic structure of the transition state, revealing the nature of bond formation and breaking. Such detailed mechanistic understanding is crucial for controlling the outcome of chemical reactions and for designing new synthetic methodologies.

Advanced Spectroscopic and Structural Elucidation Studies of 1,4 Naphthalenedione, 2,3,6 Trimethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be required for unambiguous signal assignment.

Based on the structure, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the three methyl groups. The aromatic protons on the unsubstituted ring would appear as a complex splitting pattern in the aromatic region (typically 7.0-8.5 ppm). The three methyl groups (at positions 2, 3, and 6) would appear as sharp singlets in the aliphatic region (typically 2.0-2.5 ppm).

The ¹³C NMR spectrum would show 13 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons (C1 and C4) would resonate at the most downfield positions (around 180-185 ppm). The aromatic and olefinic carbons would appear in the 120-150 ppm range, while the methyl carbons would be found in the upfield region (10-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Naphthalenedione, 2,3,6-trimethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~185 |

| C2 | - | ~145 |

| C3 | - | ~145 |

| C4 | - | ~184 |

| C4a | - | ~132 |

| C5 | ~8.0 (d) | ~126 |

| C6 | - | ~138 |

| C7 | ~7.8 (d) | ~135 |

| C8 | ~8.1 (s) | ~127 |

| C8a | - | ~132 |

| 2-CH₃ | ~2.1 (s) | ~12 |

| 3-CH₃ | ~2.1 (s) | ~12 |

| 6-CH₃ | ~2.4 (s) | ~20 |

Note: These are predicted values based on standard chemical shift increments and data from similar compounds. Actual experimental values may vary. (s) = singlet, (d) = doublet.

To confirm the assignments and elucidate the complete molecular structure, a series of 2D NMR experiments are indispensable. kvdcnrt.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. researchgate.net For 1,4-Naphthalenedione, 2,3,6-trimethyl-, COSY would show correlations between the coupled aromatic protons (H-5, H-7, H-8), helping to definitively assign their positions on the naphthalene (B1677914) ring. No cross-peaks would be expected for the singlet methyl protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com It would be used to unambiguously link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the three distinct methyl groups to their respective carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. nih.gov For example, the protons of the 6-CH₃ group would show a correlation to the C6, C5, and C7 carbons. The protons of the 2-CH₃ group would show correlations to C2, C3, and C1. These long-range correlations are vital for confirming the substitution pattern of the methyl groups on the naphthoquinone framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. kvdcnrt.comresearchgate.net NOESY can provide information about the three-dimensional structure and conformation. For this molecule, NOESY would show correlations between the 2-CH₃ and 3-CH₃ protons, and between the 6-CH₃ protons and the aromatic proton at C5.

Solid-state NMR (ssNMR) is a powerful technique for studying materials with highly constrained molecular motion, such as crystalline solids. nih.gov It is particularly useful for identifying different polymorphic forms (different crystal packings of the same molecule) and probing intermolecular interactions. nih.gov While solution NMR averages out anisotropies due to rapid tumbling, ssNMR measures them, providing rich structural information. For 1,4-Naphthalenedione, 2,3,6-trimethyl-, ssNMR could be used to:

Characterize the crystalline and amorphous content.

Identify different polymorphs by their unique chemical shifts and relaxation times.

Study intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings in the crystal lattice, by using techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS). nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Elucidation of Transformation Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. chemguide.co.uklibretexts.org The molecular ion peak (M⁺•) for 1,4-Naphthalenedione, 2,3,6-trimethyl- (C₁₃H₁₂O₂) would be observed at an m/z of approximately 200.23. biosynth.comnih.gov

The fragmentation of naphthoquinones in an MS experiment typically involves characteristic losses of small, stable neutral molecules. libretexts.org

Plausible Fragmentation Pathways:

Loss of CO: A common fragmentation pathway for quinones is the sequential loss of two carbon monoxide (CO) molecules (each with a mass of 28 Da).

Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃, 15 Da) can occur, leading to a fragment ion at m/z 185.

Retro-Diels-Alder (RDA) Reaction: Although less common for the aromatic ring, cleavage of the quinone ring can occur.

Table 2: Plausible Mass Spectrometry Fragments for 1,4-Naphthalenedione, 2,3,6-trimethyl-

| m/z Value | Identity of Fragment | Plausible Origin |

| 200 | [C₁₃H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 185 | [M - CH₃]⁺ | Loss of a methyl radical |

| 172 | [M - CO]⁺• | Loss of one carbon monoxide molecule |

| 157 | [M - CO - CH₃]⁺ | Loss of CO and a methyl radical |

| 144 | [M - 2CO]⁺• | Loss of two carbon monoxide molecules |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula C₁₃H₁₂O₂. nih.gov

Tandem Mass Spectrometry (MS/MS) is a technique where a specific fragment ion from an initial MS scan is selected, isolated, and fragmented further. nih.govnih.gov This multi-stage fragmentation provides detailed information about the connectivity of the atoms within the molecule. For example, selecting the m/z 172 ion ([M - CO]⁺•) and fragmenting it further would help confirm subsequent fragmentation steps, such as the loss of a second CO molecule or a methyl radical, thereby solidifying the structural assignment. chemguide.co.uk

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can obtain a detailed electron density map, which allows for the calculation of bond lengths, bond angles, and torsional angles with high precision.

While a crystal structure for 1,4-Naphthalenedione, 2,3,6-trimethyl- is not publicly available, studies on similar substituted naphthalene-1,4-diones reveal common structural features. nih.gov A crystal structure would provide:

Molecular Geometry: Confirmation of the planarity of the naphthoquinone ring system and the geometry of the methyl substituents.

Intermolecular Interactions: A detailed view of how molecules pack in the crystal lattice. This includes identifying and quantifying non-covalent interactions such as C-H···O hydrogen bonds (between methyl or aromatic hydrogens and carbonyl oxygens) and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the physical properties of the solid material. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. nih.gov Quinones like 1,4-Naphthalenedione, 2,3,6-trimethyl- can be reduced by one electron to form a paramagnetic semiquinone radical anion. EPR spectroscopy is the ideal tool to study these radical species.

The EPR spectrum provides two key pieces of information: the g-factor and the hyperfine coupling constants (hfccs).

g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. For organic radicals, g-factors are typically close to that of the free electron (~2.0023).

Hyperfine Coupling Constants (a): These arise from the interaction (coupling) of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H). The magnitude of the coupling constant is proportional to the spin density of the unpaired electron on that nucleus.

For the 2,3,6-trimethyl-1,4-naphthosemiquinone radical anion, one would expect to observe hyperfine couplings to the protons of the three methyl groups and the aromatic protons. Studies on the closely related trimethyl-1,4-benzoquinone anion-radical show that the hyperfine coupling constants of the methyl protons can be accurately calculated and measured, providing insight into the spin density distribution across the molecule. nu.edu.kz Similarly, EPR studies of other naphthoquinone radicals have been used to establish their electronic structures. researchgate.netnih.gov

Table 3: Predicted Hyperfine Coupling Constants (a) for the 2,3,6-trimethyl-1,4-naphthosemiquinone Radical Anion

| Nucleus | Predicted Hyperfine Coupling Constant (Gauss) |

| 2-CH₃ protons | ~2.0 - 2.5 |

| 3-CH₃ protons | ~2.0 - 2.5 |

| 6-CH₃ protons | ~0.5 - 1.0 |

| H-5 | ~1.5 - 2.0 |

| H-7 | ~0.3 - 0.8 |

| H-8 | ~1.5 - 2.0 |

Note: These are estimated values based on data from analogous benzoquinone and naphthoquinone radical anions. The actual values would provide a detailed map of the unpaired electron's distribution. nu.edu.kzresearchgate.net

Mechanistic Investigations of Biological and Biochemical Interactions of 1,4 Naphthalenedione, 2,3,6 Trimethyl

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

The chemical structure of 1,4-naphthoquinones allows them to participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This is a hallmark of naphthoquinone bioactivity and a primary mechanism behind their cellular effects. nih.gov

The process of redox cycling for naphthoquinones involves the enzymatic reduction of the quinone (NQ) to a semiquinone radical (NQ•-) or a hydroquinone (B1673460) (NQH2). This reduction is often catalyzed by one-electron or two-electron reductases. Flavoenzymes, such as NADPH-cytochrome P450 reductase, are key players in the one-electron reduction of quinones. The resulting semiquinone radical is typically unstable and can readily donate its electron to molecular oxygen (O2), regenerating the parent quinone and producing a superoxide (B77818) anion radical (O2•−). This process can occur repeatedly, establishing a futile cycle that continuously generates superoxide.

Two-electron reduction, on the other hand, is often mediated by NAD(P)H:quinone oxidoreductases (NQOs), such as NQO1. This pathway converts the quinone directly to the more stable hydroquinone. While this is often considered a detoxification pathway, under certain conditions, the hydroquinone can also auto-oxidize back to the quinone, contributing to ROS production. For some naphthoquinone derivatives, interaction with the mitochondrial electron transport chain can also fuel redox cycling. For instance, 2,3-dichloro-1,4-naphthoquinone has been shown to interact with NADH in mitochondria, leading to ROS generation. nih.gov

The continuous generation of superoxide anions via redox cycling can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Superoxide can be converted to other ROS, such as hydrogen peroxide (H2O2) by superoxide dismutase, and subsequently to the highly reactive hydroxyl radical (•OH). These ROS can cause widespread cellular damage by oxidizing lipids, proteins, and DNA. nih.govresearchgate.net

Naphthoquinone-induced oxidative stress can trigger various cellular signaling pathways. nih.gov For example, some 1,4-naphthoquinone (B94277) derivatives have been shown to induce apoptosis in cancer cells through ROS-mediated modulation of signaling pathways like MAPK and STAT3. nih.gov The accumulation of ROS can also activate the Keap1/Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes as a cellular defense mechanism. nih.gov Therefore, the net effect of a naphthoquinone like 2,3,6-TMN can be either the induction or attenuation of oxidative stress, depending on its concentration, the specific cellular environment, and the balance between ROS generation and the cell's antioxidant capacity. biosynth.com

Covalent Adduct Formation with Biological Macromolecules (e.g., proteins, DNA)

Beyond redox cycling, 1,4-naphthoquinones are electrophiles and can form covalent bonds with nucleophilic macromolecules, a process known as alkylation. nih.gov This adduction can alter the structure and function of essential biomolecules like proteins and DNA, contributing significantly to the compound's biological effects.

The primary mechanism for protein adduction by 1,4-naphthoquinones is through a Michael-type addition reaction. nih.gov The α,β-unsaturated carbonyl system of the quinone ring is susceptible to attack by nucleophiles. Within proteins, the most common targets are the thiol groups of cysteine residues, which are highly reactive nucleophiles. nih.gov The reaction results in the formation of a stable covalent bond between the quinone and the protein. nih.govnih.gov Other nucleophilic amino acid residues can also be targets, especially if the highly reactive thiol groups are exhausted. nih.gov The formation of these protein adducts can lead to enzyme inhibition, disruption of protein function, and the elicitation of stress response pathways. nih.govnih.gov

1,4-Naphthoquinones and their metabolites can also interact with DNA. One mechanism involves the formation of covalent adducts with DNA bases. For example, ortho-quinones derived from naphthalene (B1677914) metabolism can react with the N3 and N7 positions of adenine (B156593) and guanine, respectively, forming depurinating adducts. nih.gov This type of DNA damage can lead to mutations if not properly repaired. nih.gov

Another potential mechanism of interaction is DNA intercalation, where the planar aromatic ring system of the naphthoquinone inserts itself between the base pairs of the DNA double helix. mdpi.com This can disrupt DNA replication and transcription and inhibit enzymes that interact with DNA, such as topoisomerases. mdpi.com While direct evidence for DNA alkylation or intercalation by 2,3,6-TMN is not available, these mechanisms are well-established for the 1,4-naphthoquinone class of compounds. mdpi.com

Enzyme Inhibition and Activation Mechanisms by 1,4-Naphthalenedione, 2,3,6-trimethyl-

Specific research has identified 1,4-Naphthalenedione, 2,3,6-trimethyl- as a potent inhibitor of monoamine oxidases (MAO). biosynth.comnih.govnih.gov These enzymes are crucial for the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. nih.gov

2,3,6-TMN, which has been isolated from extracts of cured tobacco leaves, demonstrates inhibitory activity against both isoforms of the enzyme, MAO-A and MAO-B. nih.gov The inhibition is reversible and competitive in nature. nih.govnih.gov Molecular modeling studies suggest that 2,3,6-TMN binds to the active site of both MAO-A and MAO-B. biosynth.com The inhibition of MAO-B prevents the breakdown of dopamine and reduces the formation of free radicals associated with dopamine oxidation. nih.gov This specific enzyme inhibition underlies the observed neuroprotective effects of 2,3,6-TMN in experimental models. biosynth.comnih.gov

Table 1: Inhibition of Monoamine Oxidase (MAO) by 1,4-Naphthalenedione, 2,3,6-trimethyl-

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Source |

|---|---|---|---|

| MAO-A | 3 µM | Reversible, Competitive | nih.gov |

| MAO-B | 6 µM | Reversible, Competitive | nih.gov |

Monoamine Oxidase (MAO) Inhibition Mechanisms (MAO-A and MAO-B)

1,4-Naphthalenedione, 2,3,6-trimethyl-, a compound identified in extracts from cured tobacco leaves, has been characterized as a non-selective inhibitor of monoamine oxidase (MAO) enzymes. nih.govjst.go.jpdntb.gov.ua The MAO enzymes, which include MAO-A and MAO-B isoforms, are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and noradrenaline. psychscenehub.comyoutube.com Inhibition of these enzymes increases the availability of these neurotransmitters in the synapse. psychscenehub.com

Research has determined that the inhibition of both MAO-A and MAO-B by 1,4-Naphthalenedione, 2,3,6-trimethyl- is reversible and competitive. nih.gov Molecular modeling data indicate that the compound likely binds to the active site of both MAO-A and MAO-B. biosynth.com Docking studies with the broader class of 1,4-naphthoquinones suggest that interactions with specific amino acid residues (Tyr407 and Tyr444 for MAO-A or Tyr398 and Tyr435 for MAO-B) are important for the binding of the naphthoquinone core to the enzyme's active site. nih.gov

The inhibitory potency of 1,4-Naphthalenedione, 2,3,6-trimethyl- has been quantified, demonstrating its activity against both isoforms. nih.gov

Table 1: MAO Inhibition by 1,4-Naphthalenedione, 2,3,6-trimethyl-

| Enzyme Isoform | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| MAO-A | 3 µM | Reversible, Competitive |

| MAO-B | 6 µM | Reversible, Competitive |

Data sourced from a screening of substances from burley tobacco leaves. nih.gov

Modulation of Neuronal Nitric Oxide Synthase (nNOS) Activity

The interaction of 1,4-Naphthalenedione, 2,3,6-trimethyl- (also referred to as TMN) with neuronal nitric oxide synthase (nNOS) is complex and concentration-dependent. nih.gov nNOS is an enzyme primarily expressed in neuronal tissue that regulates nitric oxide (NO) levels. mdpi.com Studies investigating TMN's effect used menadione (B1676200) (2-methyl-1,4-naphthoquinone) as a control. nih.gov

At lower concentrations (up to 31 µM), TMN was found to stimulate the production of L-citrulline, which is a measure of nNOS activity. nih.gov However, as the concentration of TMN increased into the 62.5-500 µM range, this stimulatory effect was diminished in a concentration-dependent fashion. nih.gov Notably, even at the highest concentrations tested, the activity did not fall below the baseline control activity, indicating a loss of stimulation rather than a true inhibition of the enzyme. nih.gov This is in contrast to the control compound, menadione, which did show true inhibitory activity at higher concentrations. nih.gov

Table 2: Concentration-Dependent Effects of 1,4-Naphthalenedione, 2,3,6-trimethyl- on nNOS Activity

| Concentration Range | Observed Effect on nNOS Activity |

|---|---|

| Up to 31 µM | Stimulation of L-citrulline production |

| 62.5 - 500 µM | Concentration-dependent loss of stimulation |

Data from an investigation into nNOS modulators from tobacco extracts. nih.gov

Inhibition of Other Key Metabolic Enzymes (e.g., Topoisomerases, Beta-secretase)

While the broader class of 1,4-naphthoquinones has been shown to inhibit various key metabolic enzymes, specific studies detailing the inhibitory action of 1,4-Naphthalenedione, 2,3,6-trimethyl- on topoisomerases and beta-secretase (BACE1) are not prominent in the reviewed literature.

Topoisomerases: These enzymes are critical for managing DNA topology and are a common target for chemotherapeutic agents. Certain naphthoquinone derivatives have demonstrated potent inhibitory effects on both topoisomerase I and II. nih.gov For instance, the naphthoquinone adduct TU100 was identified as a dual topoisomerase I/II inhibitor that does not function by intercalating into DNA. nih.gov Additionally, many anti-cancer drugs containing the 1,4-naphthoquinone structural unit are known to function through mechanisms that include the inhibition of topoisomerase II. mdpi.com

Beta-secretase (BACE1): BACE1 is the primary enzyme involved in the production of amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Inhibition of BACE1 is therefore a major therapeutic target. nih.gov Research has shown that some natural naphthoquinones, such as 5-Hydroxy-1,4-naphthoquinone (juglone), can inhibit BACE1 activity, thereby reducing the formation of amyloid-β. jst.go.jp

However, direct evidence linking 1,4-Naphthalenedione, 2,3,6-trimethyl- to the inhibition of either topoisomerases or beta-secretase has not been established in the cited research.

Molecular Modulation of Cellular Signaling Pathways and Gene Expression

Activation of Antioxidant Response Pathways (e.g., Nrf2 pathway)

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. While direct studies on the effect of 1,4-Naphthalenedione, 2,3,6-trimethyl- on the Nrf2 pathway are limited, research on structurally similar naphthoquinones provides insight into potential mechanisms.

The compound menadione (2-methyl-1,4-naphthoquinone) has been shown to weakly stimulate the accumulation of Nrf2 and the expression of its target genes. nih.gov The mechanism involves the modification of Keap1, a repressor protein that targets Nrf2 for degradation. nih.gov By reacting with Keap1, naphthoquinones can disrupt this repression, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. nih.gov For example, 1,2-naphthoquinone (B1664529) was observed to form adducts with Keap1, leading to Nrf2 activation. nih.gov These findings for related compounds suggest a potential, though unconfirmed, mechanism by which 1,4-Naphthalenedione, 2,3,6-trimethyl- could modulate cellular antioxidant responses.

Influence on Apoptotic and Autophagic Molecular Cascades

The influence of 1,4-Naphthalenedione, 2,3,6-trimethyl- specifically on apoptosis (programmed cell death) and autophagy (a cellular degradation process) is not explicitly detailed in the available literature. However, the 1,4-naphthoquinone scaffold is a core component of many compounds that significantly affect these cellular processes, primarily through the generation of reactive oxygen species (ROS) and modulation of key signaling proteins. mdpi.comnih.govnih.gov

Apoptosis: Numerous 1,4-naphthoquinone derivatives induce apoptosis in cancer cells. nih.govnih.gov The primary mechanism often involves an increase in intracellular ROS, which can lead to the opening of the mitochondrial permeability transition pore, the release of cytochrome C, and the subsequent activation of caspases, which are key executioners of apoptosis. nih.gov For example, the natural naphthoquinone plumbagin (B1678898) has been shown to induce apoptosis by increasing ROS and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov Other synthetic derivatives have been found to cause cell death by apoptosis, as evidenced by caspase 3/7 activation. jst.go.jp

Autophagy: The role of naphthoquinones in autophagy is also emerging. Certain novel 2-amino-1,4-naphthoquinone derivatives have been found to induce cell death in cancer cells through autophagy. mdpi.com This process was associated with the regulation of LC3 protein expression, a key marker of autophagy. mdpi.com In one instance, a derivative was found to induce autophagy by promoting the recycling of the epidermal growth factor receptor (EGFR) and its related signal transduction. mdpi.com

These findings highlight the broad capacity of the 1,4-naphthoquinone chemical class to modulate fundamental cellular life and death pathways, although specific investigations into 1,4-Naphthalenedione, 2,3,6-trimethyl- are required to confirm its particular effects.

Applications and Advanced Roles of 1,4 Naphthalenedione, 2,3,6 Trimethyl in Materials Science and Catalysis

Utilization as a Building Block in Organic Electronic Materials

The core 1,4-naphthoquinone (B94277) structure is a recognized component in the design of novel organic electronic materials. These materials are integral to the development of next-generation electronics, offering advantages such as flexibility, low cost, and tunable properties.

Role in Charge Transport and Semiconductor Properties

While specific charge transport data for 1,4-naphthalenedione, 2,3,6-trimethyl- is not extensively documented in the reviewed literature, the broader family of 1,4-naphthoquinone derivatives has been investigated for its semiconductor properties. The planar structure and π-conjugated system of the naphthalene (B1677914) core are conducive to intermolecular charge transport. The introduction of methyl groups at the 2, 3, and 6 positions can influence the molecular packing in the solid state, which in turn significantly affects charge mobility. The electron-withdrawing nature of the dione functionality suggests that derivatives of this compound could function as n-type semiconductors, facilitating the transport of electrons. The specific impact of the trimethyl substitution pattern on the frontier molecular orbital energies (HOMO and LUMO) would be a critical determinant of its semiconductor behavior.

Integration into Organic Photovoltaics and Light-Emitting Diodes

For OLEDs, the 1,4-naphthalene core can be incorporated into emissive or charge-transporting layers. While specific research on the integration of 1,4-naphthalenedione, 2,3,6-trimethyl- into these devices is not prominent, the fundamental properties of the naphthoquinone scaffold suggest potential applicability. The emission color and efficiency of OLEDs are highly dependent on the molecular structure of the organic materials used.

Application in Redox-Active Materials for Energy Storage Systems

The ability of quinones to undergo reversible redox reactions makes them highly attractive for energy storage applications. The core 1,4-naphthalenedione unit can reversibly accept and donate electrons, a fundamental requirement for battery materials.

Electrolyte Components for Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage. Research has explored various quinone-based molecules as the active components in the electrolyte. While direct studies on 1,4-naphthalenedione, 2,3,6-trimethyl- in this context are limited, the general principles of using naphthoquinone derivatives are well-established. For instance, the dimerization of lawsone (2-hydroxy-1,4-naphthoquinone) has been shown to improve solubility and stability in alkaline electrolytes for AORFBs. The electrochemical potential and solubility of the redox-active species are critical parameters, and the trimethyl substitution on the naphthalene ring would influence these properties.

| Parameter | Significance in Redox Flow Batteries | Potential Influence of 2,3,6-trimethyl Substitution |

| Redox Potential | Determines the cell voltage. | The electron-donating methyl groups may alter the reduction potential compared to the unsubstituted 1,4-naphthoquinone. |

| Solubility | Affects the energy density of the battery. | The hydrophobic methyl groups might decrease solubility in aqueous electrolytes but could enhance it in organic solvents. |

| Stability | Impacts the cycle life and longevity of the battery. | The substitution pattern can influence the stability of the radical ions formed during cycling. |

Electrode Materials in Advanced Battery Technologies

Beyond flow batteries, naphthoquinone derivatives are being investigated as electrode materials for lithium-ion and other advanced battery technologies. The carbonyl groups of the quinone can coordinate with lithium ions, enabling energy storage. A significant challenge for organic electrode materials is their dissolution in the electrolyte, which leads to capacity fade.

Strategies to overcome this include polymerization or designing molecules with low solubility. The specific substitution pattern of 1,4-naphthalenedione, 2,3,6-trimethyl- would play a role in its solubility and solid-state packing, thereby affecting its performance and stability as an electrode material. Research on related compounds like 2,6-naphthoquinone has shown its potential, but also highlighted the need to address issues of poor conductivity and dissolution.

Role as a Catalyst or Ligand in Advanced Organic Transformations

The 1,4-naphthoquinone framework can also be employed in the field of catalysis. The electrophilic nature of the carbon-carbon double bond in the quinone ring allows it to participate in various organic reactions.

While specific catalytic applications of 1,4-naphthalenedione, 2,3,6-trimethyl- are not widely reported, the parent 1,4-naphthoquinone is known to act as a dienophile in Diels-Alder reactions and as a ligand in coordination chemistry. The electronic and steric environment created by the trimethyl substitution could modulate the reactivity and selectivity of such transformations. For instance, the methyl groups could influence the stereochemical outcome of reactions or alter the coordination properties of the molecule when used as a ligand for a metal catalyst. The synthesis of various derivatives of 1,4-naphthoquinone is an active area of research, with applications in medicinal chemistry and materials science.

Organocatalytic Applications of Naphthoquinones